molecular formula C10H16N2O B2867760 (2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 866152-36-5

(2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2867760
CAS No.: 866152-36-5
M. Wt: 180.251
InChI Key: PQOSYVDPAAQHTC-BQYQJAHWSA-N
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Description

(2E)-2-[(Ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a nitrile-containing compound featuring an ethylamino-substituted methylidene group at the 2-position, a 3-oxo group, and 4,4-dimethyl substituents on the pentanenitrile backbone. Its E-configuration at the double bond is critical for stereochemical properties.

Properties

IUPAC Name

(2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-5-12-7-8(6-11)9(13)10(2,3)4/h7,12H,5H2,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOSYVDPAAQHTC-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC=C(C#N)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN/C=C(\C#N)/C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of ethylamine with a suitable precursor, such as 4,4-dimethyl-3-oxopentanenitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethylamine, a base such as sodium hydroxide, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or other amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with different functional groups replacing the ethylamino group.

Scientific Research Applications

(2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in the substituent on the methylidene group. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity/Notes
(2E)-2-[(Ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile (Target) Ethylamino (NHCH₂CH₃) C₁₁H₁₇N₂O* ~193.27* Not explicitly reported
(2E)-2-[(Dimethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile Dimethylamino (N(CH₃)₂) C₁₀H₁₅N₂O 180.25 90% purity
(2E)-2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile 4-(Dimethylamino)phenyl C₁₆H₂₀N₂O 256.34 ≥97% purity; API intermediate
(2E)-2-({[2-(1H-Indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile Indol-3-yl ethylamino C₁₈H₂₁N₃O 295.39 >90% purity; research applications
(2Z)-2-{[(3-Ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile 3-Ethylpent-1-yn-3-yl amino C₁₅H₂₂N₂O 246.36 Z-configuration; lab use

Notes:

  • Ethylamino vs. This may influence solubility and biological interactions.
  • Aromatic vs. Aliphatic Substituents: The 4-(dimethylamino)phenyl analog (C₁₆H₂₀N₂O) exhibits extended conjugation, likely increasing UV absorption and altering electronic properties compared to the aliphatic target compound .
  • Bulky Substituents : The indole-containing analog (C₁₈H₂₁N₃O) has a bulky aromatic system, which may sterically hinder interactions in enzymatic or receptor-binding contexts .

Stereochemical and Configurational Differences

  • E vs. The E-configuration in the target compound may favor specific crystallinity or stability.

Biological Activity

(2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a nitrile-containing compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N2O
  • SMILES Representation : CCOC(=NCC(C)(C)C(=O)C#N)

Antiviral Properties

One of the significant areas of research regarding this compound is its antiviral activity. According to a patent document, compounds similar to this compound have been tested for their effectiveness against various viral strains. The results indicated that these compounds could inhibit viral replication by interfering with viral enzymes and host cell interactions .

Antitumor Effects

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies using the MTT assay showed that this compound significantly inhibited the growth of tumor cells, suggesting its potential as an antitumor agent. For instance, it was reported that the compound had a growth inhibitory concentration (GI50) lower than many standard chemotherapeutic agents .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to its cytotoxic effects .

Case Studies and Research Findings

StudyObjectiveFindings
Patent AnalysisEvaluate antiviral propertiesCompounds similar to (2E)-2-(ethylamino)methylidene showed significant inhibition of viral replication .
Cytotoxicity AssayAssess antitumor effectsDemonstrated GI50 values lower than standard treatments against various tumor cell lines .
Mechanistic StudyInvestigate mode of actionInduced apoptosis and increased ROS levels in treated cancer cells .

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